molecular formula C9H15NO3 B2564775 3-tert-Butyl-2-isoxazoline-5-carboxylic acid methyl ester CAS No. 128709-25-1

3-tert-Butyl-2-isoxazoline-5-carboxylic acid methyl ester

Cat. No. B2564775
CAS RN: 128709-25-1
M. Wt: 185.223
InChI Key: HNQQGBGGDREVTM-UHFFFAOYSA-N
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Description

“3-tert-Butyl-2-isoxazoline-5-carboxylic acid methyl ester” is a compound that belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives . These are compounds containing a pyridine ring bearing a carboxylic acid group or a derivative thereof . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Synthesis Analysis

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . Therefore, it is always imperative to develop alternate metal-free synthetic routes .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, IR spectrum and NMR spectrum can provide valuable information about the functional groups and the carbon and hydrogen atoms present in the molecule .


Chemical Reactions Analysis

The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields, whereas benzyl, methyl, ethyl, and isopropyl esters are essentially unreactive . Magic blue catalytically facilitates the cleavage of the C-O bond in tert-butyl carbamates, carbonates, esters, and ethers in a high isolated yield under mild conditions, and sacrificial triethylsilane accelerates the reaction .

Scientific Research Applications

Novel Routes to Isoxazolols

Researchers have developed innovative methods to synthesize 5-substituted 3-isoxazolols, employing 3-tert-Butyl-2-isoxazoline-5-carboxylic acid methyl ester derivatives. A notable advancement involves converting carboxylic acid derivatives into acyl Meldrum's acids, leading to N, O-diBoc-protected beta-keto hydroxamic acids. These acids, upon specific treatments, cyclize to the corresponding 5-substituted 3-isoxazolols without forming undesired byproducts. This process underscores a novel and versatile approach in the synthesis of isoxazolols, emphasizing the compound's role in facilitating streamlined and efficient synthetic pathways (Sørensen, Falch, & Krogsgaard‐Larsen, 2000).

Synthesis of Amino Acid Derivatives

Another realm of application includes the synthesis of non-proteinogenic amino acid methyl esters with acid-sensitive side chains. Utilizing a chiral glycine derivative, researchers have efficiently synthesized acid-sensitive and highly hindered α-amino-acid methyl esters. This methodology highlights the compound's utility in generating complex amino acid derivatives, offering potential in various biochemical and pharmaceutical contexts (CHIMIA, 1997).

Photodynamic Therapy and Imaging

This compound derivatives have also found applications in the development of near-infrared (NIR) photosensitizers for fluorescence imaging and photodynamic therapy (PDT) of cancer. These compounds, through their photophysical properties, enable the dual function of tumor visualization and targeted therapy, presenting a promising avenue for cancer treatment (Patel et al., 2016).

Catalytic Esterification

In organic synthesis, the compound's derivatives have been utilized in catalytic processes, such as the esterification of primary benzylic C-H bonds with carboxylic acids. This application demonstrates the compound's versatility in facilitating novel catalytic reactions, thereby broadening the scope of synthetic methodologies available for creating ester compounds (Lu, Zhu, Sun, & Shen, 2017).

Future Directions

In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This review article highlights a comprehensive overview of the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

properties

IUPAC Name

methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-9(2,3)7-5-6(13-10-7)8(11)12-4/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQQGBGGDREVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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